5-Bromo-N,N-dimethylnaphthalen-1-amine
Overview
Description
5-Bromo-N,N-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and the nitrogen atom is dimethylated. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylnaphthalen-1-amine typically involves the bromination of N,N-dimethylnaphthalen-1-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-N,N-dimethylnaphthalen-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of N,N-dimethylnaphthalen-1-amine derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N,N-dimethylnaphthalen-1-amine.
Scientific Research Applications
Chemistry: 5-Bromo-N,N-dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated naphthalene derivatives with biological macromolecules.
Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 5-Chloro-N,N-dimethylnaphthalen-1-amine
- 5-Fluoro-N,N-dimethylnaphthalen-1-amine
- 5-Iodo-N,N-dimethylnaphthalen-1-amine
Comparison: Compared to its halogenated analogs, 5-Bromo-N,N-dimethylnaphthalen-1-amine exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .
Biological Activity
5-Bromo-N,N-dimethylnaphthalen-1-amine is an aromatic amine characterized by a bromine atom at the fifth position of the naphthalene ring and two dimethylamino groups attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 251.14 g/mol. This compound appears as a clear yellow to orange liquid and is soluble in organic solvents like dichloromethane and ethanol.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Compounds with similar structures have been investigated for their effects on various biological targets, including:
- Anticancer Activity : Studies have shown that related naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further investigation into the anticancer properties of this compound.
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with various biological systems and chemical partners. The compound's unique structure may influence its interaction with proteins and nucleic acids, potentially leading to DNA binding or enzyme inhibition.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in comparison to other compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Bromo-N,N-dimethylaniline | Similar amine structure but lacks naphthalene | More polar; higher solubility in water |
N,N-Dimethyl-naphthalen-2-amine | Dimethylated amine on a different naphthalene position | Different reactivity patterns due to position |
5-Chloro-N,N-dimethylnaphthalen-1-amine | Chlorine substitution instead of bromine | Different electronic properties; less reactive than brominated analogs |
These comparisons illustrate that while this compound shares features with other compounds, its specific bromination and naphthalene structure confer unique properties that may influence its reactivity and potential applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including lithiation followed by trapping with various electrophiles. For example, one study reported the synthesis using n-butyllithium in diethyl ether at low temperatures, followed by reaction with dimesitylfluoroborane .
Photophysical Properties
Research has also focused on the photophysical properties of this compound. For instance, studies using time-dependent density functional theory (TDDFT) calculations have provided insights into its absorption and emission characteristics, indicating potential applications in fluorescence-based sensing technologies .
Toxicological Assessment
Toxicological studies have indicated that naphthalene derivatives, including this compound, can form DNA adducts in vitro. This raises concerns regarding their mutagenicity and potential carcinogenic effects, necessitating further investigation into their safety profiles .
Properties
IUPAC Name |
5-bromo-N,N-dimethylnaphthalen-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTJBSYZCSXVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613409 | |
Record name | 5-Bromo-N,N-dimethylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10586-45-5 | |
Record name | 5-Bromo-N,N-dimethylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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